molecular formula C25H29NO3 B1385541 4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline CAS No. 1040688-18-3

4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline

Cat. No.: B1385541
CAS No.: 1040688-18-3
M. Wt: 391.5 g/mol
InChI Key: YPDFCVLCLALJOR-UHFFFAOYSA-N
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Description

4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline is a chemical compound with the molecular formula C25H29NO3 and a molecular weight of 391.50. It is primarily used in proteomics research and is known for its complex structure, which includes an isobutoxy group, a phenoxyethoxy group, and a benzyl aniline moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:

    Formation of the Isobutoxy Group: This step involves the reaction of isobutanol with an appropriate reagent to form the isobutoxy group.

    Preparation of the Phenoxyethoxy Intermediate: This involves the reaction of phenol with ethylene oxide to form the phenoxyethoxy group.

    Coupling Reactions: The final step involves coupling the isobutoxy and phenoxyethoxy intermediates with benzyl aniline under specific reaction conditions, such as the use of a catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline is widely used in scientific research, particularly in the field of proteomics. Its applications include:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in the study of protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline involves its interaction with specific molecular targets and pathways. It may act by binding to proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]amine
  • 4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]phenol
  • 4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]benzamide

Uniqueness

4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-(2-methylpropoxy)-N-[[4-(2-phenoxyethoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO3/c1-20(2)19-29-25-14-10-22(11-15-25)26-18-21-8-12-24(13-9-21)28-17-16-27-23-6-4-3-5-7-23/h3-15,20,26H,16-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDFCVLCLALJOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)NCC2=CC=C(C=C2)OCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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